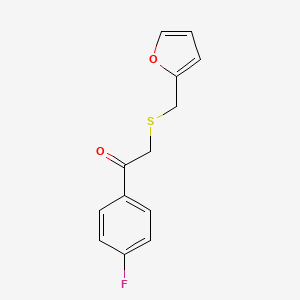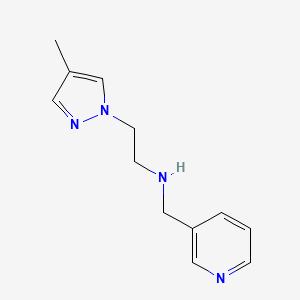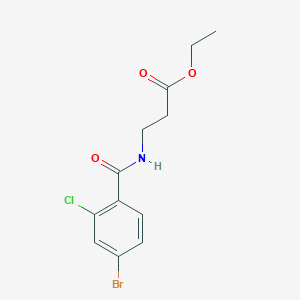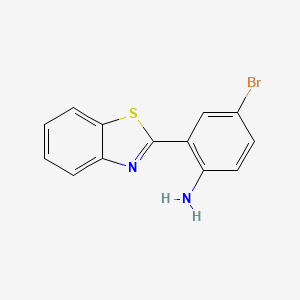
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes an ethoxymethylene group attached to a cyclopentanone ring
Preparation Methods
The synthesis of 5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one typically involves the reaction of 2,2-dimethylcyclopentanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and fused ring systems.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one involves its interaction with various molecular targets, depending on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets involved depend on the context of its use.
Comparison with Similar Compounds
Similar compounds to 5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one include other ethoxymethylene derivatives and cyclopentanone derivatives These compounds share structural similarities but may differ in their reactivity and applications For example, 4-ethoxymethylene-2-phenyloxazolin-5-one is another ethoxymethylene derivative with distinct properties and uses
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(5E)-5-(ethoxymethylidene)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-4-12-7-8-5-6-10(2,3)9(8)11/h7H,4-6H2,1-3H3/b8-7+ |
InChI Key |
HLHHVTMZJKLAEM-BQYQJAHWSA-N |
Isomeric SMILES |
CCO/C=C/1\CCC(C1=O)(C)C |
Canonical SMILES |
CCOC=C1CCC(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)

![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)



